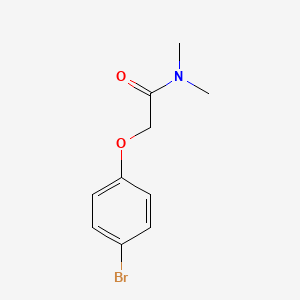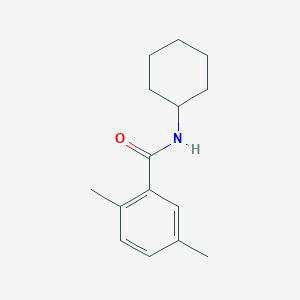
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The resulting intermediate is then treated with 4-methoxybenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3,5-Dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Agriculture: The compound is explored for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-Dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is unique due to the presence of the 2,5-dimethylphenyl and 4-methoxy groups, which confer distinct chemical and biological properties. These substitutions can enhance its potency, selectivity, and stability compared to other similar compounds.
Properties
IUPAC Name |
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-4-5-10(2)14(6-9)19-16(20)11-7-12(17)15(21-3)13(18)8-11/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSSBJAZAHHGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1-NAPHTHYL)ACETAMIDE](/img/structure/B5831249.png)

![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)
![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![3,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5831292.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5831314.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)
![N-(3-{[(3-nitrophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5831335.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)


